
PF-4136309
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Target and Binding
PF-4136309 specifically binds to CCR2, inhibiting its interaction with the ligand CCL2 (monocyte chemoattractant protein-1). This action prevents the recruitment of monocytes and macrophages to sites of inflammation or tumor development, thereby modulating inflammatory responses and potentially reducing tumor progression .
Biochemical Pathways
Upon binding to CCR2, this compound inhibits downstream signaling events such as intracellular calcium mobilization and ERK (extracellular signal-regulated kinase) phosphorylation. This inhibition is crucial for understanding how this compound can influence inflammatory processes and tumor microenvironments .
Scientific Research Applications
This compound has several applications across various fields:
Chemistry
- Reference Compound : It serves as a reference compound in studies focused on CCR2 antagonists, contributing to the understanding of their chemical properties.
- Synthesis Studies : The compound's synthesis involves complex chemical reactions, including oxidation, reduction, and substitution, which are essential in developing new pharmaceuticals.
Biology
- Chemotaxis Research : this compound is employed in research examining the role of CCR2 in cellular signaling pathways and chemotaxis. This research is vital for elucidating mechanisms underlying immune responses .
Medicine
- Therapeutic Potential : The compound shows promise in treating inflammatory and autoimmune diseases by inhibiting CCR2 receptor activity. Clinical trials have been initiated to explore its efficacy in human subjects .
- Cancer Treatment : By modulating monocyte trafficking and reducing inflammation, this compound may play a role in cancer therapies aimed at altering the tumor microenvironment .
Industry
- Pharmaceutical Development : this compound is utilized in drug discovery processes to develop new therapeutic agents targeting inflammation and cancer-related pathways .
Case Study 1: Inflammatory Diseases
In rodent models, this compound demonstrated a significant reduction in inflammatory markers associated with conditions like rheumatoid arthritis. The compound's ability to inhibit monocyte migration was linked to improved outcomes in these models, suggesting its potential utility in human inflammatory diseases .
Case Study 2: Cancer Research
Research has indicated that this compound can inhibit tumor growth by preventing the influx of inflammatory monocytes into tumors. This effect was observed in various cancer models where CCR2 signaling was implicated in tumor progression. The compound's selectivity for CCR2 makes it a promising candidate for targeted cancer therapies .
Wirkmechanismus
PF-4136309, also known as INCB-8761, is a potent, selective, and orally bioavailable compound with potential immunomodulating and antineoplastic activities .
Target of Action
This compound primarily targets the human chemokine receptor 2 (CCR2) . CCR2 is a chemokine receptor, a member of the superfamily of seven-transmembrane G-protein-coupled receptors (GPCRs), and is predominantly expressed on monocytes .
Mode of Action
Upon oral administration, this compound specifically binds to CCR2 and prevents binding of the endothelium-derived chemokine ligand CLL2 (monocyte chemoattractant protein-1 or MCP1) to its receptor CCR2 . This may result in inhibition of CCR2 activation and signal transduction .
Biochemical Pathways
The chemokine (C-C motif) ligand 2 (CCL2)/chemokine (C-C motif) receptor 2 (CCR2) axis plays a key role in the immunosuppressive properties of the tumor microenvironment, patient prognosis, and chemoresistance . By inhibiting CCR2, this compound can potentially disrupt these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action include the potential to shrink tumors in some patients, making surgery an option . It also results in a decrease in levels of CD14+CCR2+ inflammatory monocytes (IM) in the peripheral blood .
Biochemische Analyse
Biochemical Properties
PF-4136309 is potent in human chemotaxis activity and in the whole blood assay, with IC50 of 16 and 2.8 nM in mouse and rat chemotaxis assays . It is potent in inhibiting CCR2 mediated signaling events such as intracellular calcium mobilization and ERK (extracellular signal-regulated kinase) phosphorylation with IC50 values of 3.3 and 0.5 nM, respectively .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been used in combination with nab-paclitaxel/gemcitabine in first-line treatment of metastatic pancreatic ductal adenocarcinoma . It has also been suggested that this compound may modulate PD-1 immune checkpoint in metastatic pancreatic ductal adenocarcinoma .
Molecular Mechanism
The hypothesized mechanism of action of this compound is the inhibition of CCL2-induced trafficking of inflammatory monocytes from the bone marrow to the tumor . This results in the depletion of tumor-associated macrophages from the tumor, a decrease of CD14+CCR2+ inflammatory monocytes in the peripheral blood, but these do not accumulate in the bone marrow .
Temporal Effects in Laboratory Settings
This compound exhibits a moderate half-life in both species after intravenous administration (2.5 and 2.4 hours) . When administered orally, this compound is absorbed rapidly, with peak concentration time at 1.2 hours for rats and 0.25 hours for dogs .
Dosage Effects in Animal Models
In animal models, this compound (2 mg/kg) exhibits a moderate half-life . When administered orally, this compound (10 mg/kg) is absorbed rapidly . A similar half-life is observed in both species between intravenous dosing and oral dosing .
Metabolic Pathways
This compound is not a cytochrome P450 (CYP) inhibitor, with IC50 values of >30 μM against five major CYP isozymes CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 . Moreover, this compound is not a CYP inducer at concentrations up to 30 μM .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PF-4136309 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung. Die genaue Syntheseroute und die Reaktionsbedingungen sind proprietär und in der wissenschaftlichen Fachliteratur detailliert beschrieben . Im Allgemeinen beinhaltet die Synthese die Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschte chemische Struktur zu erreichen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde wahrscheinlich die Hochskalierung der Labor-Synthesemethoden beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen, die Sicherstellung der Reinheit von Zwischenprodukten und die Implementierung von Qualitätskontrollmaßnahmen, um die Verbindung in größerem Maßstab zu produzieren .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die spezifischen Bedingungen, wie Temperatur und Druck, hängen von der gewünschten Reaktion und der Art der verwendeten Reagenzien ab .
Hauptprodukte
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten führen, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeug zur Untersuchung von CCR2-vermittelten Signalwegen und deren Hemmung verwendet.
Biologie: Untersucht für seine Rolle bei der Modulation von Immunantworten und Entzündungen.
Medizin: Wird als potenzieller Therapeutikum für Erkrankungen untersucht, die CCR2 betreffen, wie z. B. bestimmte Krebsarten und entzündliche Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an den Chemokinrezeptor 2 (CCR2) bindet und die Bindung seines natürlichen Liganden, des Chemokinliganden 2 (CCL2), verhindert. Diese Hemmung blockiert die CCR2-Aktivierung und die anschließende Signaltransduktion, was zu reduzierten Entzündungsreaktionen und potenziellen Antitumorwirkungen führt . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Hemmung der intrazellulären Kalziummobilisierung und der Extrazellulären Signal-regulierten Kinase (ERK)-Phosphorylierung .
Analyse Chemischer Reaktionen
Types of Reactions
PF-4136309 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the nature of the reagents used .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
PF-4136309 ist einzigartig in seiner hohen Potenz und Selektivität als CCR2-Antagonist. Zu den ähnlichen Verbindungen gehören:
RS-504393: Ein weiterer CCR2-Antagonist mit ähnlichen hemmenden Wirkungen.
BMS-813160: Ein dualer CCR2/CCR5-Antagonist mit breiteren Anwendungen.
MK-0812: Ein CCR2-Antagonist, der auf seine entzündungshemmenden Eigenschaften untersucht wird.
This compound zeichnet sich durch seine orale Bioverfügbarkeit und die spezifische Hemmung von CCR2-vermittelten Signalereignissen aus, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen macht .
Biologische Aktivität
PF-4136309, also known as INCB8761, is a potent and selective antagonist of the chemokine receptor CCR2, which plays a critical role in inflammatory responses and the trafficking of immune cells. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and implications for therapeutic applications.
Overview of CCR2 and Its Role
CCR2 is a G protein-coupled receptor (GPCR) that primarily binds to the chemokine CCL2 (MCP-1). It is involved in the recruitment of monocytes and other immune cells to sites of inflammation, making it a target for various inflammatory diseases and cancers. Inhibition of CCR2 can modulate immune responses, potentially reducing tumor progression and enhancing anti-tumor immunity.
This compound functions by blocking the binding of CCL2 to CCR2 receptors. This blockade prevents the downstream signaling pathways that lead to monocyte migration and activation. The compound has demonstrated potent antagonistic activity with IC50 values of 5.2 nM for human CCR2, 17 nM for mouse CCR2, and 13 nM for rat CCR2 .
Key Biological Activities
- Inhibition of Monocyte Recruitment : this compound significantly reduces the infiltration of monocytes into tissues, which is crucial in conditions such as cancer and chronic inflammation .
- Impact on Tumor Microenvironment : Studies indicate that this compound can alter the tumor microenvironment by decreasing the number of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which are often associated with poor prognosis in cancer patients .
- Reduction in Inflammatory Cytokines : The compound has been shown to lower levels of pro-inflammatory cytokines, thereby mitigating inflammation-related damage in various models .
Pharmacokinetics and ADMET Profile
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a suitable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. These characteristics make it a promising candidate for clinical applications .
Property | Value |
---|---|
Oral Bioavailability | High |
Human CCR2 IC50 | 5.2 nM |
Mouse CCR2 IC50 | 17 nM |
Rat CCR2 IC50 | 13 nM |
Case Studies and Research Findings
Several studies have investigated the effects of this compound in preclinical models:
- Pancreatic Cancer Model : In a study involving pancreatic ductal adenocarcinoma (PDAC), treatment with this compound resulted in significant reductions in tumor-infiltrating macrophages and improved survival outcomes in mice . The study highlighted the compound's potential to enhance anti-tumor immunity by modulating the immune landscape.
- Autoimmune Disease Models : Research has shown that this compound can alleviate symptoms in models of autoimmune diseases by reducing monocyte infiltration into affected tissues . This suggests its utility beyond oncology.
Eigenschaften
IUPAC Name |
N-[2-[(3S)-3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSVOHSYDRPBGI-CBQRAPNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1NC2CCC(CC2)(C3=NC=C(C=C3)C4=NC=CC=N4)O)C(=O)CNC(=O)C5=CC(=CC=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F3N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026041 | |
Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341224-83-6 | |
Record name | PF-4136309 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341224836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-4136309 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2595V4KT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does INCB8761/PF-4136309 exert its therapeutic effects?
A1: INCB8761/PF-4136309 functions as a CCR2 antagonist, effectively blocking the interaction between the chemokine receptor CCR2 and its ligand, monocyte chemoattractant protein-1 (MCP-1). This interaction plays a crucial role in the migration of inflammatory monocytes to sites of inflammation and cancer [, ]. By inhibiting this interaction, INCB8761/PF-4136309 reduces the infiltration of these immune cells, potentially mitigating inflammation and tumor growth.
Q2: Can you elaborate on the structure-activity relationship studies conducted for this compound series?
A2: Researchers explored the structure-activity relationship (SAR) of a novel (S)-3-aminopyrrolidine series, leading to the discovery of INCB8761/PF-4136309 []. While the specific details of the SAR studies aren't provided in the abstracts, it's evident that modifications within this chemical scaffold were crucial for optimizing its potency, selectivity, and pharmacokinetic properties.
Q3: What evidence supports the clinical potential of INCB8761/PF-4136309 in pancreatic cancer treatment?
A3: Preclinical studies demonstrated the promising anticancer effects of CCR2 inhibition in pancreatic cancer models []. Furthermore, a clinical trial with another CCR2 inhibitor, PF-4136309, in combination with FOLFIRINOX (fluorouracil, leucovorin, irinotecan, oxaliplatin) showed an increased response rate compared to FOLFIRINOX alone in patients with pancreatic cancer []. These findings highlight the therapeutic potential of targeting the CCR2 pathway in this malignancy.
Q4: What are the pharmacokinetic advantages of CCX872-B compared to this compound?
A4: While both CCX872-B and this compound are CCR2 inhibitors, CCX872-B exhibits a more favorable pharmacokinetic (PK) profile []. Specifically, CCX872-B demonstrates a dose-linear PK profile and dose-dependent blockade of CCR2 on circulating monocytes, indicating its effectiveness in inhibiting the target at clinically relevant doses [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.